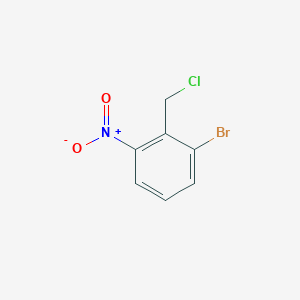![molecular formula C13H18ClN3O2 B2704249 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide CAS No. 1218080-06-8](/img/structure/B2704249.png)
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloropyridine ring, a formamido group, and a dimethylpentanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the reaction of 2-chloropyridine with formamide under controlled conditions to introduce the formamido group. This intermediate is then reacted with N,4-dimethylpentanamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes and receptors, modulating their activity. The formamido group may facilitate binding to proteins, while the dimethylpentanamide moiety can influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyl-2-chloropyridine: Similar in structure but lacks the formamido and dimethylpentanamide groups.
(2-Chloropyridin-4-yl)methanamine: Contains the chloropyridine ring but differs in the attached functional groups.
2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide: A closely related compound with slight variations in the alkyl chain.
Uniqueness
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-8(2)6-10(13(19)15-3)17-12(18)9-4-5-16-11(14)7-9/h4-5,7-8,10H,6H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEBKNAKILNBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)
![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
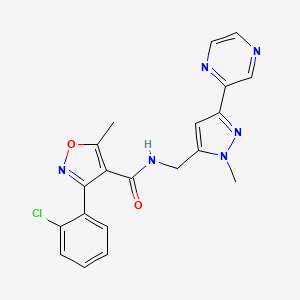
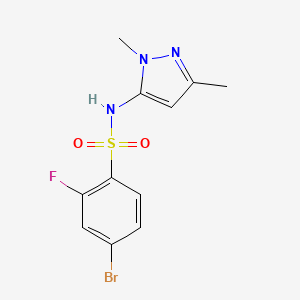
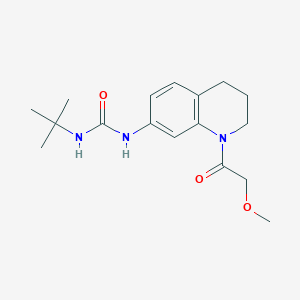
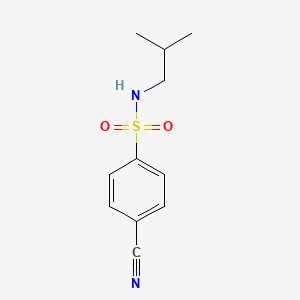
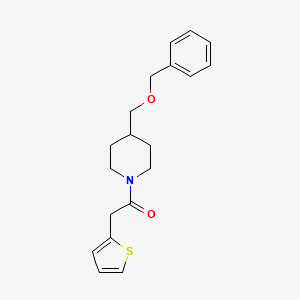
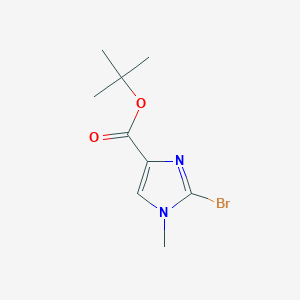
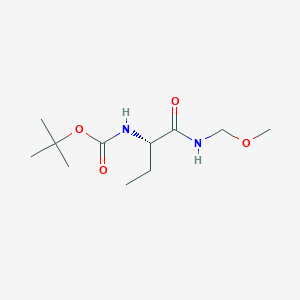
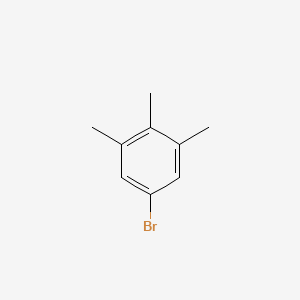
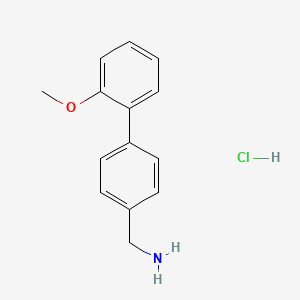
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide](/img/structure/B2704187.png)
